molecular formula C10H13NO4S B1298961 N-(3-Methylphenyl)-N-(methylsulfonyl)glycine CAS No. 363571-47-5

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B1298961
CAS No.: 363571-47-5
M. Wt: 243.28 g/mol
InChI Key: CRORKQPOONZNGU-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a 3-methylphenyl group and a methylsulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 3-methylphenylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: 3-Methylbenzoic acid derivative.

    Reduction: N-(3-Methylphenyl)-N-(methylthio)glycine.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)-N-(methylsulfonyl)alanine: Similar structure with an alanine backbone.

    N-(3-Methylphenyl)-N-(methylsulfonyl)valine: Similar structure with a valine backbone.

Uniqueness

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its glycine backbone makes it a versatile building block for further chemical modifications.

Properties

IUPAC Name

2-(3-methyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-4-3-5-9(6-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRORKQPOONZNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357189
Record name 2-(3-methyl-N-methylsulfonylanilino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363571-47-5
Record name 2-(3-methyl-N-methylsulfonylanilino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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